physicochemical properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid
physicochemical properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-butoxy)-2-(methylamino)propanoic acid
Introduction
3-(tert-butoxy)-2-(methylamino)propanoic acid is a non-canonical amino acid derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the alpha-carbon. As a functionalized amino acid, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. These properties govern critical aspects of its behavior, including solubility, membrane permeability, and target-binding interactions, which are fundamental to its potential utility as a synthetic building block or a pharmacologically active agent.
This guide provides a comprehensive overview of the core physicochemical properties of this molecule. In the absence of extensive experimentally-derived data in public literature, this document presents predicted values from computational models and details the authoritative, field-proven experimental protocols required to determine these properties empirically. This approach is designed to equip researchers and drug development professionals with both a foundational understanding of the molecule's expected characteristics and the practical knowledge to validate them in a laboratory setting.
Compound Identification and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. The structural features of 3-(tert-butoxy)-2-(methylamino)propanoic acid—namely the carboxylic acid, the secondary amine, and the bulky tert-butoxy ether—dictate its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 3-(tert-butoxy)-2-(methylamino)propanoic acid | PubChem[1] |
| PubChem CID | 23363391 | PubChem[1] |
| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 175.22 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)NC | PubChem[1] |
| Structure | PubChem[1] |
Core Physicochemical Properties: Predicted Data and Interpretation
The following table summarizes key physicochemical properties predicted by computational algorithms. These values provide a first-pass assessment for drug development professionals, guiding initial experimental design and hypothesis generation.
| Property | Predicted Value | Scientific Implication & Rationale |
| pKa (Acidic) | ~2.0 - 2.5 | This value corresponds to the ionization of the carboxylic acid group (-COOH). At physiological pH (~7.4), this group will be fully deprotonated to its carboxylate form (-COO⁻), imparting a negative charge and significantly increasing aqueous solubility. |
| pKa (Basic) | ~9.5 - 10.5 | This value corresponds to the protonation of the secondary methylamino group (-NHCH₃). At physiological pH, this group will be predominantly protonated (-NH₂⁺CH₃), carrying a positive charge. The presence of both charges makes the molecule a zwitterion at neutral pH. |
| Isoelectric Point (pI) | ~6.0 - 6.5 | The pI is the pH at which the molecule carries no net electrical charge. It is calculated by averaging the acidic and basic pKa values.[2] Near its pI, a molecule's solubility is often at its minimum. |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 1.0 | LogP is a measure of lipophilicity.[3] A value in this range suggests the molecule is relatively hydrophilic, favoring partitioning into aqueous phases over lipid phases. This is expected due to the ionizable acid and amine groups. Lipophilicity is a critical factor in membrane permeability and off-target binding.[4] |
Experimental Determination Protocols
To move beyond computational predictions, rigorous experimental validation is necessary. The following sections detail the standard, authoritative protocols for determining the core physicochemical properties of novel compounds like 3-(tert-butoxy)-2-(methylamino)propanoic acid.
Determination of Acid Dissociation Constants (pKa)
The pKa values are arguably the most critical physicochemical parameters for an ionizable molecule, as they dictate its charge state, solubility, and receptor interactions across different pH environments. Potentiometric titration is the gold-standard method for pKa determination.[5]
Causality Behind Experimental Choices: The principle of potentiometric titration is to monitor the change in pH of a solution of the analyte as a strong acid or base is added incrementally. The resulting titration curve reveals buffer regions where the analyte is partially ionized. The pH at the midpoint of each buffer region corresponds to the pKa of the respective ionizable group.[6][7] Starting the titration at a very low pH (~1.5-2.0) ensures that both the carboxylic acid and the amino group are fully protonated, allowing for the sequential observation of their deprotonation.[8]
Step-by-Step Protocol: Potentiometric Titration
-
Preparation: Prepare a ~0.1 M solution of 3-(tert-butoxy)-2-(methylamino)propanoic acid in deionized water. Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Acidification: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. Use a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to adjust the initial pH of the solution to ~1.5.
-
Titration: Begin adding a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH reaches ~12 to ensure the deprotonation of the amino group is complete.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting graph is the titration curve. Determine the equivalence points (steepest inflection points). The pH at the halfway point to the first equivalence point is pKa₁, corresponding to the carboxylic acid. The pH at the halfway point between the first and second equivalence points is pKa₂, corresponding to the methylamino group.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable "gold standard" for direct logP measurement.[10][11]
Causality Behind Experimental Choices: This method directly measures the equilibrium partitioning of the analyte between two immiscible phases: n-octanol (simulating a lipid bilayer) and a pH-controlled aqueous buffer (simulating physiological fluids).[4] Using a buffer at a specific pH is critical for ionizable compounds. To measure the logP of the neutral species, the buffer pH should be set far from the pKa values. For this compound, a pH of ~6.2 (near the predicted pI) would be appropriate to maximize the concentration of the neutral, zwitterionic form. The concentration in each phase is then quantified, typically by UV-Vis spectrophotometry or LC-MS.
Step-by-Step Protocol: Shake-Flask Method
-
Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 6.2). Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol. This minimizes volume changes during the experiment.
-
Analyte Addition: Add a known amount of 3-(tert-butoxy)-2-(methylamino)propanoic acid to a mixture of the pre-saturated n-octanol and buffer (e.g., 5 mL of each) in a glass vial. The concentration should be below the solubility limit in either phase.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy against a calibration curve).
-
Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[3]
Caption: Shake-flask method workflow for experimental logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects bioavailability and formulation. For drug discovery, kinetic solubility is often measured first as a high-throughput screen, followed by the more definitive thermodynamic solubility for lead candidates.[12][13]
Causality Behind Experimental Choices:
-
Kinetic Solubility: This method measures the solubility of a compound when it is rapidly introduced from a DMSO stock solution into an aqueous buffer.[14][15] It mimics conditions in high-throughput screening assays and is sensitive to the rate of precipitation. Light scattering (nephelometry) is a common detection method as it directly measures precipitate formation.[12][16]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a longer period (e.g., 24 hours).[13][15] This method is lower-throughput but provides the definitive value needed for formulation and biopharmaceutical modeling.
Step-by-Step Protocol: Kinetic Solubility (Nephelometry)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final concentration range.
-
Incubation: Mix the plate and incubate for a defined period (e.g., 2 hours) at a controlled temperature.[16]
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer or plate reader. The concentration at which precipitation (a sharp increase in scattering) occurs is the kinetic solubility.[12]
Caption: Workflow for high-throughput kinetic solubility determination.
Summary and Conclusion for Drug Development
3-(tert-butoxy)-2-(methylamino)propanoic acid presents the profile of a hydrophilic, zwitterionic molecule at physiological pH. Its predicted low lipophilicity suggests that passive diffusion across lipid membranes may be limited, but its high polarity should confer good aqueous solubility. The primary amine and carboxylic acid groups offer clear handles for salt formation to further modulate solubility and solid-state properties. For any drug development program utilizing this scaffold, the experimental determination of pKa, logP, and solubility using the protocols outlined herein is a critical first step. These empirical data will provide the foundation for building predictive structure-activity relationships (SAR) and developing robust formulation strategies.
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